N-(4-((6-(diethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzenesulfonamide
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Overview
Description
N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-FLUOROBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that combines a pyrimidine ring, a diethylamino group, and a fluorobenzene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-FLUOROBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine core. The diethylamino group is introduced through nucleophilic substitution reactions, while the fluorobenzene sulfonamide moiety is attached via sulfonation reactions. The reaction conditions often require the use of polar solvents such as dimethylformamide (DMF) and elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-FLUOROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds. These products can be further utilized in various chemical processes and applications .
Scientific Research Applications
N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-FLUOROBENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: It is used in the development of advanced materials with specific properties, such as high thermal stability and hydrophobicity.
Industrial Chemistry: The compound is utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-FLUOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The diethylamino group and the pyrimidine ring play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
N-[4-(diethylamino)phenyl]-N’-phenylurea: This compound shares the diethylamino group and aromatic structure but differs in its urea linkage.
4-Amino-N-[2-(diethylamino)ethyl]benzamide: Similar in having the diethylamino group, this compound has a different core structure and functional groups.
Uniqueness
N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-FLUOROBENZENE-1-SULFONAMIDE is unique due to its combination of a pyrimidine ring, diethylamino group, and fluorobenzene sulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C21H24FN5O2S |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[4-[[6-(diethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C21H24FN5O2S/c1-4-27(5-2)21-14-20(23-15(3)24-21)25-17-8-10-18(11-9-17)26-30(28,29)19-12-6-16(22)7-13-19/h6-14,26H,4-5H2,1-3H3,(H,23,24,25) |
InChI Key |
UAKNTXVJSXJTEG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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